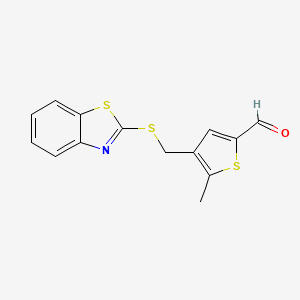
2-Azido-2-(1-methoxycyclobutyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-(1-methoxycyclobutyl)ethanol is a chemical compound . It is similar to 2-Azido-ethanol, which is used to synthesize ethylene diamine . It can be produced by reacting ethanol with sodium azide in the presence of an acid catalyst .
Synthesis Analysis
Azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method can be applied to synthesize this compound. Another method involves the oxidation of 1,3-cyclohexadiene in the presence of azide ions and mixed aqueous solvents .Chemical Reactions Analysis
Azides, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles . They can also react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .Scientific Research Applications
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis of Optically Pure Azido Alcohols: Enzymatic reduction using Candida magnoliae and Saccharomyces cerevisiae enzymes has been used to synthesize both antipodes of 2-azido-1-arylethanols with excellent optical purity. These compounds, including (S)-2-Azido-1-(p-chlorophenyl)ethanols, have been successfully reacted with alkynes to produce triazole-containing beta-adrenergic receptor blocker analogues with potential biological activity (Haribabu Ankati et al., 2008).
Chemical Synthesis and Applications
- Synthesis of Oligosaccharides: 2-Azido alcohols have been used in the chemical synthesis of oligosaccharides representing human blood group epitopes Lex and Ley. This includes the use of 5-Azido-3-oxa-l-pentanol, prepared from a related compound, 2-(2-chloroethoxy)ethanol, demonstrating the relevance of azido alcohols in complex organic synthesis (S. F. Perez et al., 1998).
Dynamic Kinetic Resolution in Synthesis
- Dynamic Kinetic Resolution for Chiral Compounds: Beta-azido alcohols have been used in enzymatic resolution combined with ruthenium-catalyzed alcohol isomerization. This method efficiently transforms racemic beta-azido alcohols into enantiomerically pure acetates, illustrating its utility in synthesizing chiral compounds such as (S)-propanolol (O. Pàmies & J. Bäckvall, 2001).
Application in Nucleoside Synthesis
- Synthesis of Antiviral Nucleosides: Compounds such as (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol, which are structurally related to 2-Azido-2-(1-methoxycyclobutyl)ethanol, have been used as precursors in synthesizing cyclobutyl nucleoside analogues. These analogues have shown antiviral activity against viruses like herpes simplex and vaccinia virus (J E Borges et al., 1998).
Safety and Hazards
Future Directions
Azides, including 2-Azido-2-(1-methoxycyclobutyl)ethanol, have a wide range of applications in the synthesis of various heterocycles . Their use in the synthesis of biologically important heterocyclic compounds, bioconjugation strategies, and material sciences is expected to continue to be a significant area of research .
properties
IUPAC Name |
2-azido-2-(1-methoxycyclobutyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHRSBCZIYNREP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CO)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)
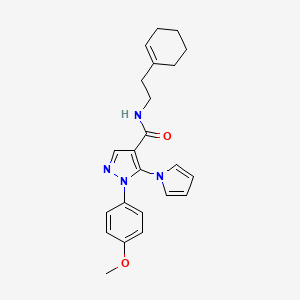
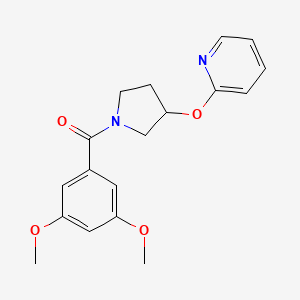
![2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2403442.png)
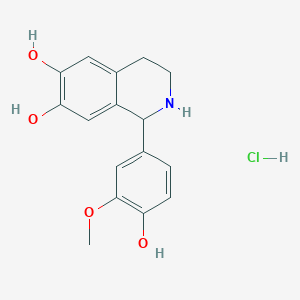
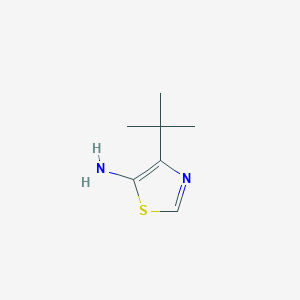
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2403445.png)
![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)
